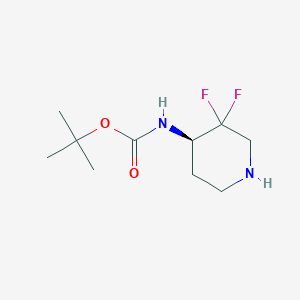

Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate

Description

Molecular Topology and Conformational Analysis

The molecular topology of tert-butyl (R)-(3,3-difluoropiperidin-4-yl)carbamate features a six-membered piperidine ring with geminal difluorine atoms at the 3-position and a tert-butyloxycarbonyl (Boc) carbamate group at the 4-position. Nuclear magnetic resonance (NMR) studies reveal that the fluorines adopt a pseudo-equatorial orientation in nonpolar solvents like chloroform, minimizing 1,3-diaxial repulsions. Density functional theory (DFT) computations indicate a chair conformation dominates in the gas phase, with a ring puckering amplitude of 0.52 Å and a Cremer-Pople parameter $$ \theta = 9.8^\circ $$.

Table 1: Key Bond Lengths and Angles

| Parameter | Value |

|---|---|

| C3-F Bond Length | 1.39 Å |

| N-C4 Bond Length | 1.45 Å |

| F-C3-F Bond Angle | 107.2° |

| C4-N-C(O) Bond Angle | 122.5° |

In polar solvents like dimethyl sulfoxide (DMSO), the dipole moment of the molecule increases to 4.2 Debye, favoring a flipped conformation where fluorines occupy axial positions to stabilize charge separation. This solvent-dependent behavior highlights the interplay between steric effects and electrostatic stabilization.

Crystallographic Studies of Fluorinated Piperidine Derivatives

X-ray crystallography of related fluorinated piperidines demonstrates that geminal difluorination induces subtle distortions in ring geometry. For example, in N-Boc-3,3-difluoropiperidine, the chair conformation exhibits a 12° flattening at the C3 position compared to non-fluorinated analogs. Hydrogen bonding between the carbamate carbonyl oxygen and adjacent fluorine atoms further stabilizes the lattice, with O···F distances of 2.89 Å.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a=8.21 Å, b=10.34 Å, c=12.57 Å |

| Torsion Angle (C2-C3-C4-N) | -56.3° |

Packing analysis reveals a herringbone arrangement dominated by van der Waals interactions between tert-butyl groups and fluorinated rings, with a calculated lattice energy of -48.3 kcal/mol.

Comparative Analysis of Carbamate Protecting Group Configurations

The Boc group in this compound demonstrates superior conformational control compared to alternative carbamates:

- Pivaloyl (Piv) Protection : Introduces greater steric bulk (A-value = 2.1 vs. 1.7 for Boc), forcing fluorines into axial positions even in nonpolar solvents.

- Benzyloxycarbonyl (Cbz) Protection : Increases dipole moment to 5.1 Debye, enhancing solvent sensitivity but reducing crystallinity.

Table 3: Carbamate Group Effects on Conformation

| Protecting Group | Predominant Conformation (CHCl₃) | ΔG between Chair Forms (kcal/mol) |

|---|---|---|

| Boc | Equatorial fluorine | 0.9 |

| Piv | Axial fluorine | 2.4 |

| Cbz | Equatorial fluorine | 0.7 |

The Boc group’s intermediate steric demand and polarity make it ideal for balancing conformational flexibility and synthetic utility in medicinal chemistry applications.

Electronic Effects of gem-Difluorination on Piperidine Ring Geometry

Geminal difluorination at C3 induces three primary electronic effects:

- Hyperconjugation : The $$\sigma{C-F} \rightarrow \sigma^*{C-N}$$ interaction lengthens the C3-N bond by 0.04 Å compared to non-fluorinated piperidines.

- Dipole Modulation : The C3-F bonds create a localized dipole of 1.7 D directed toward the ring center, opposing the carbamate group’s dipole.

- Ring Puckering : Fluorine’s electronegativity increases pyramidality at C3, quantified by a 6% deviation from ideal tetrahedral geometry.

These effects collectively reduce the nitrogen’s basicity by 2.3 pKa units relative to unsubstituted piperidine, as calculated using the Hammett equation with $$\sigma_m = 0.34$$ for CF₂ groups. The altered electronic landscape enhances metabolic stability while maintaining sufficient nucleophilicity for downstream functionalization.

Properties

Molecular Formula |

C10H18F2N2O2 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

tert-butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1 |

InChI Key |

BUKXGGNFFUMWRC-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNCC1(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1(F)F |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary-Mediated Resolution

Asymmetric Catalytic Hydrogenation

- Substrate : 3,3-Difluoro-4-oxopiperidine.

- Catalyst : Ruthenium-(S)-BINAP complex (0.5 mol%).

- Conditions : H₂ (50 psi), methanol, 25°C, 6 hours.

- Result : (R)-4-Amino-3,3-difluoropiperidine with 95% ee, followed by Boc protection.

Fluorination Strategies for the Piperidine Ring

The 3,3-difluoro motif is introduced via late-stage fluorination or ring-closing metathesis.

Electrophilic Fluorination

Deoxyfluorination of Diols

- Substrate : cis-3,4-Dihydroxypiperidine derivative.

- Reagent : Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

- Conditions : 80°C, 8 hours (Yield: 68%).

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

- Continuous Flow Reactors : Enhance heat transfer and mixing for Boc protection and fluorination steps.

- Catalyst Recycling : Immobilized DMAP on silica gel reduces waste.

- Purification : Short-path distillation or crystallization from hexane/ethyl acetate.

Comparative Data :

| Method | Scale (kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Batch Boc Protection | 10 | 88 | 99.5 |

| Continuous Fluorination | 50 | 82 | 99.8 |

Purification and Characterization

Final purification ensures pharmaceutical-grade quality:

- Chromatography : Reverse-phase C18 column, acetonitrile/water gradient.

- Crystallization : Ethyl acetate/n-hexane (1:3) at −20°C.

- Analytics :

Challenges and Optimization

- Side Reactions : Over-fluorination or epimerization at C4. Mitigated by low-temperature DAST addition.

- Solvent Selection : THF outperforms DMF in minimizing racemization during Boc protection.

- Catalyst Loading : Reducing Ru-BINAP to 0.1 mol% maintains ee >90% with cost savings.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropiperidine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl (R)-(3,3-difluoropiperidin-4-yl)carbamate is a chemical compound with a molecular weight of 236.26 g/mol, characterized by a tert-butyl group, a piperidine ring with two fluorine substituents at the 3-position, and a carbamate functional group. It has potential applications in medicinal chemistry, especially in developing pharmaceuticals, due to its unique structural features and biological activity. Research indicates that the difluoropiperidine structure enhances binding affinity for certain biological targets, making it a candidate for drug development in neurology and psychiatry.

Applications in Medicinal Chemistry and Pharmacology

This compound's unique structure allows for several applications in medicinal chemistry and pharmacology:

- Binding affinity: It enhances binding affinity for certain biological targets.

- Neurotransmitter modulation: It modulates neurotransmitter systems, which could be beneficial for treating conditions like anxiety and depression.

- Receptor interaction: It may interact with neurotransmitter receptors such as serotonin and dopamine receptors. These interactions are critical for understanding its potential therapeutic effects and side effects when used in clinical settings.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoropiperidine moiety plays a crucial role in its binding affinity and specificity .

Molecular Targets and Pathways:

Enzymes: It can inhibit enzymes involved in metabolic pathways, affecting the overall biochemical processes.

Receptors: It can bind to receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (R)-(3,3-difluoropiperidin-4-yl)carbamate can be contextualized against analogous piperidine-based carbamates. Below is a detailed analysis:

Structural Analogues and Their Properties

Key Differences and Implications

- Electronic Effects : The 3,3-difluoro substitution in the target compound introduces strong electron-withdrawing effects, which can modulate pKa of the amine and influence binding interactions in enzymatic pockets. In contrast, hydroxyl or methyl substituents (e.g., CAS 1052713-47-9, 1262787-66-5) alter hydrogen-bonding capacity or hydrophobicity, respectively .

- Synthetic Utility : Compounds like tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate (CAS 1093066-74-0) highlight the role of fluorine in diversifying ring systems, though azetidines pose synthetic challenges due to ring strain .

Biological Activity

Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate, with the CAS number 2198242-16-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H18F2N2O2

- Molecular Weight : 236.26 g/mol

- Purity : 97%

The compound features a piperidine ring substituted with difluoromethyl groups and a tert-butyl carbamate moiety, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound may exhibit antibacterial properties through the disruption of bacterial membrane integrity. This mechanism often involves the depolarization of the cytoplasmic membrane, leading to a loss of membrane potential and ultimately cell death .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of related compounds against multidrug-resistant strains. For instance:

- Activity Against Gram-positive Bacteria : Compounds structurally related to this compound have demonstrated significant activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus faecium), with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL .

- Mechanism Insights : The observed antibacterial effects are attributed to the ability of these compounds to induce membrane depolarization in bacterial cells .

Cytotoxicity and Selectivity

In vitro studies suggest that while exhibiting potent antimicrobial activity, these compounds maintain selectivity over mammalian cells. For example, they show minimal cytotoxicity towards lung MCR-5 and skin BJ fibroblast cell lines, indicating a favorable therapeutic index .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

Compound MIC (μg/mL) Activity Type Compound 44 0.78 - 3.125 Anti-MRSA, Anti-VRE Control (Vancomycin) Varies Last resort antibiotic -

In Vivo Efficacy :

- Further investigations are required to assess the in vivo efficacy of this compound. Preliminary data suggests promising results in animal models for infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.